![molecular formula C12H8ClF3N2O2S B2696429 乙酸2-[3-氯-5-(三氟甲基)吡啶-2-基]-1,3-噻唑-4-羧酸酯 CAS No. 257295-33-3](/img/structure/B2696429.png)

乙酸2-[3-氯-5-(三氟甲基)吡啶-2-基]-1,3-噻唑-4-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

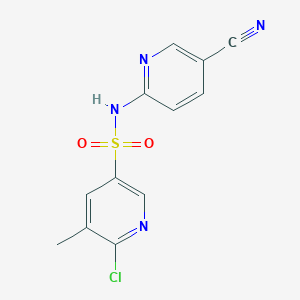

The synthesis of similar compounds involves various methods. For instance, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase fluorination of 2,3,5-DCTC .Molecular Structure Analysis

The molecular structure of similar compounds includes a trifluoromethyl group, which enhances its reactivity and makes it suitable for constructing complex molecular architectures. The InChI code for a similar compound is 1S/C8H8ClF3N2S.ClH/c9-6-3-5 (8 (10,11)12)4-14-7 (6)15-2-1-13;/h3-4H,1-2,13H2;1H .Chemical Reactions Analysis

This compound has been studied for its potential to act as a reactant, catalyst, or intermediate in a variety of chemical reactions.Physical And Chemical Properties Analysis

The compound’s unique structure, featuring a trifluoromethyl group, imparts unique physical and chemical properties to the derived materials, such as increased lipophilicity and stability.科学研究应用

多功能杂环合成中间体

2-[3-氯-5-(三氟甲基)吡啶-2-基]-1,3-噻唑-4-羧酸乙酯可用作合成多种三氟甲基杂环的多功能中间体。Honey 等人 (2012) 证明,使用铑 (II) 或铜 (II) 催化的卡宾 X-H 插入反应,可以从重氮酮酯前体一步或通过最少的附加步骤合成各种三氟甲基-恶唑、-噻唑、-咪唑、-1,2,4-三嗪和吡啶,突出了其在开发具有潜在药物发现和材料科学应用的多种化学结构方面的效用 (Honey, M. A., Pasceri, R., Lewis, W., & Moody, C., 2012)。

杀虫剂合成

在农化研究领域,2-[3-氯-5-(三氟甲基)吡啶-2-基]-1,3-噻唑-4-羧酸乙酯是合成氯虫苯甲酰胺等杀虫剂的关键中间体。Ju (2014) 描述了一种合成 2-(3-氯-2-基)-5-羟基-吡唑-3-羧酸乙酯的直接途径,展示了一种优化的产率和一个简单的过程,这对杀虫剂的有效生产具有重要意义 (Ju, Y., 2014)。

促进药物发现

该化合物的用途延伸到药物化学,其中它用于合成新型药物。Bhoi 等人 (2016) 报道了新型 2-甲基-4-(吡啶-2-基)-4H-苯并[4,5]噻唑并[3,2-a]嘧啶-3-羧酸乙酯衍生物的微波辅助合成。该方法的特点是操作简单、反应时间短、环境友好,使其成为开发具有抗菌、抗氧化和抗结核活性的新药的有效途径 (Bhoi, M. N., Borad, M. A., Pithawala, E., & Patel, H., 2016)。

抗癌研究

此外,2-[3-氯-5-(三氟甲基)吡啶-2-基]-1,3-噻唑-4-羧酸乙酯已与抗癌研究有关。Altug 等人 (2011) 开发了一系列在各种癌细胞系中具有抗癌活性的噻唑并[3,2-a]吡啶。这证明了使用该化合物作为抗癌剂合成前体的潜力,突出了其在持续寻找新的癌症疗法中的价值 (Altug, C., Burnett, A., Caner, E., Dürüst, Y., Elliott, M., Glanville, R. J., Guy, C., & Westwell, A., 2011)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClF3N2O2S/c1-2-20-11(19)8-5-21-10(18-8)9-7(13)3-6(4-17-9)12(14,15)16/h3-5H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOWQOUCUXGSNGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)C2=C(C=C(C=N2)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClF3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-N-methyl-N-[[(2S)-5-oxopyrrolidin-2-yl]methyl]acetamide](/img/structure/B2696346.png)

![2-{1-(2-fluorophenyl)-4-[(4-phenyl-3,6-dihydropyridin-1(2H)-yl)carbonyl]-1H-1,2,3-triazol-5-yl}pyridine](/img/structure/B2696351.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxyphenyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2696358.png)

![N-(3-chloro-4-methylphenyl)-2-((6-isopropyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2696360.png)

![4-(2,5-dioxopyrrolidin-1-yl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2696364.png)

![(E)-4-(Dimethylamino)-N-[(1-pyrimidin-2-ylpiperidin-3-yl)methyl]but-2-enamide](/img/structure/B2696366.png)